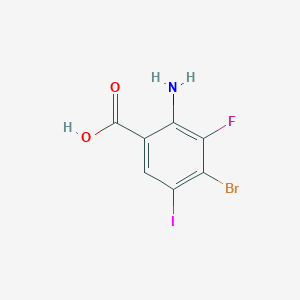

2-Amino-4-bromo-3-fluoro-5-iodobenzoic acid

Description

2-Amino-4-bromo-3-fluoro-5-iodobenzoic acid is a polyhalogenated benzoic acid derivative featuring amino, bromo, fluoro, and iodo substituents on the aromatic ring. The presence of multiple halogens and an electron-donating amino group confers unique physicochemical properties, such as increased molecular weight (~360 g/mol) and altered acidity compared to simpler benzoic acids. The iodo substituent, in particular, may enhance steric bulk and influence reactivity in cross-coupling reactions, a feature leveraged in medicinal chemistry for targeted drug design.

Properties

Molecular Formula |

C7H4BrFINO2 |

|---|---|

Molecular Weight |

359.92 g/mol |

IUPAC Name |

2-amino-4-bromo-3-fluoro-5-iodobenzoic acid |

InChI |

InChI=1S/C7H4BrFINO2/c8-4-3(10)1-2(7(12)13)6(11)5(4)9/h1H,11H2,(H,12,13) |

InChI Key |

RFWMDOCRIQPLRW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1I)Br)F)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Detailed Stepwise Preparation Method

A representative and high-yield preparation method is described in a Chinese patent (CN112341351B), which outlines the following key steps:

| Step | Description | Reagents and Conditions | Yield (%) |

|---|---|---|---|

| 1 | Lithiation and Carboxylation | 2,3-Difluorobromobenzene treated with 2.5 M butyl lithium at -78 °C, followed by carbon dioxide introduction | 85-94 |

| 2 | Nitration | Compound from Step 1 treated with concentrated sulfuric acid and nitric acid at ~30 °C | ~90 |

| 3 | Acyl Chloride Reaction | Reaction of nitrated compound with acyl chloride to form acylated intermediate | Not specified |

| 4 | Amidation | Reaction with ammonia water to form amide derivative | Not specified |

| 5 | Reduction | Iron powder reduction of amide to amine | Not specified |

| 6 | Sandmeyer Reaction | Conversion of amine to diazonium salt and subsequent substitution | Not specified |

| 7 | Ammonia Gas Reaction | High-pressure ammonia gas treatment to yield final amino compound | Not specified |

In Step 1, 193 g (1 mol) of 2,3-difluorobromobenzene reacted with 500 mL of 2.5 M butyl lithium in tetrahydrofuran at -78 °C, followed by carbon dioxide introduction, yielded 222 g of carboxylated product (Compound III) with a 93.6% molar yield.

Step 2 nitration of Compound III with 200 g and concentrated acids yielded Compound IV with 90% molar yield.

This sequence is optimized for high yield and purity, with HPLC monitoring at each stage to ensure reaction completeness and product quality.

Reaction Mechanisms and Considerations

Lithiation and Carboxylation: The use of butyl lithium abstracts a hydrogen ortho to the bromo and fluoro substituents, enabling carboxylation by carbon dioxide to introduce the carboxylic acid group.

Nitration: Electrophilic aromatic substitution introduces a nitro group selectively, facilitated by the directing effects of existing substituents.

Acylation and Amidation: Conversion to an amide intermediate allows subsequent reduction to the amino group.

Reduction: Iron powder is a mild reducing agent effective for converting nitro or amide groups to amines without affecting halogen substituents.

Sandmeyer Reaction: The amino group is converted to a diazonium salt and then substituted with iodine to introduce the iodo substituent at the desired position.

High-Pressure Ammonia Treatment: Ensures conversion to the final amino benzoic acid compound with high purity.

Comparative Analysis of Preparation Routes

| Feature | CN112341351B Method | Other Known Methods (General) |

|---|---|---|

| Starting Material | 2,3-Difluorobromobenzene | Halogenated benzenes or benzoic acids |

| Key Reagents | Butyl lithium, CO2, concentrated acids, iron powder | Various lithiation, nitration, halogenation reagents |

| Yield | High (up to 94%) | Variable, often lower without optimization |

| Purification | HPLC monitoring, recrystallization | Chromatography, recrystallization |

| Scalability | Demonstrated in patent for industrial scale | Often limited to lab scale |

The patented method provides a robust, scalable, and high-yielding route compared to more classical or less optimized methods.

Data Tables Summarizing Key Experimental Findings

| Compound | Reaction Step | Reagents | Conditions | Yield (%) | Purity (%) (HPLC) |

|---|---|---|---|---|---|

| 2,3-Difluorobromobenzene | Lithiation & Carboxylation | Butyl lithium, CO2 | -78 °C, THF | 93.6 | >95 |

| Compound III | Nitration | H2SO4, HNO3 | 30 °C, 2 h | 90 | >95 |

| Compound IV | Acylation | Acyl chloride | Room temp | Not specified | Not specified |

| Compound V | Amidation | NH3 (aqueous) | Room temp | Not specified | Not specified |

| Compound VI | Reduction | Fe powder | Room temp | Not specified | Not specified |

| Compound VII | Sandmeyer Reaction | NaNO2, KI | 0-5 °C | Not specified | Not specified |

| Compound VIII | Ammonia Gas Reaction | NH3 gas, high pressure | Elevated temp | Not specified | >95 |

Research Findings and Optimization Insights

Yield Improvement: The stepwise approach with controlled temperatures and reagent addition rates significantly improves yield and reduces side reactions.

Purity Control: Use of HPLC for reaction monitoring and recrystallization ensures high purity (>95%) of intermediates and final product.

Scalability: The method has been demonstrated at molar scales (e.g., 1 mol starting material), indicating potential for industrial application.

Environmental and Safety Notes: Use of butyl lithium and concentrated acids requires careful handling and appropriate safety measures.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-bromo-3-fluoro-5-iodobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: Halogen atoms can be substituted with other functional groups.

Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.

Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the halogens.

Scientific Research Applications

2-Amino-4-bromo-3-fluoro-5-iodobenzoic acid has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Amino-4-bromo-3-fluoro-5-iodobenzoic acid exerts its effects involves interactions with specific molecular targets. The presence of multiple halogens and an amino group allows it to participate in various biochemical pathways, potentially affecting enzyme activity, receptor binding, and cellular signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-amino-4-bromo-3-fluoro-5-iodobenzoic acid with structurally related benzoic acid derivatives, highlighting key differences in substituents, molecular properties, and applications:

Key Observations from Comparisons

Substituent Effects on Reactivity: The iodo substituent in the target compound may facilitate Suzuki-Miyaura coupling reactions, unlike analogs with lighter halogens (e.g., 5-Bromo-2,4-difluorobenzoic acid). The trifluoromethyl group in the analog from introduces strong electron-withdrawing effects, contrasting with the electron-rich methoxy group in 4-Amino-2-fluoro-5-methoxybenzoic acid.

Physicochemical Properties :

- Molecular weight increases significantly with heavier halogens (e.g., iodine vs. fluorine), impacting solubility and bioavailability.

- Density correlates with halogen atomic mass; the target compound’s predicted density exceeds 2 g/cm³ due to iodine.

Applications: Carboxylic acid derivatives (e.g., 5-Bromo-2,4-difluorobenzoic acid) are prioritized in industrial synthesis for their reactivity, while amide analogs (e.g., 2-amino-4-bromo-3-fluoro-5-iodobenzamide) may exhibit enhanced stability in biological systems.

Research Findings and Contradictions

- Synthetic Challenges : Bromination/iodination steps (as in ) may require tailored conditions for polyhalogenated systems, with iodine posing handling difficulties due to its volatility.

- Biological Activity : Methoxy-containing analogs () show higher solubility in aqueous media, whereas trifluoromethyl groups () enhance lipophilicity, a critical factor in blood-brain barrier penetration.

Biological Activity

2-Amino-4-bromo-3-fluoro-5-iodobenzoic acid is an organic compound with a complex structure that includes multiple halogen substituents and an amino group. Its unique chemical properties make it a subject of interest in medicinal chemistry and materials science. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 359.92 g/mol. The compound features:

- Amino Group : Contributes to hydrogen bonding capabilities.

- Halogen Substituents : Bromine, fluorine, and iodine enhance reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The presence of halogens can significantly influence the compound's affinity for these targets through:

- Hydrogen Bonding : The amino group can form hydrogen bonds with active sites on proteins.

- Halogen Bonding : The halogens can participate in halogen bonding, enhancing binding affinity compared to non-halogenated analogs.

Enzyme Interaction Studies

Studies have shown that compounds structurally similar to this compound can modulate enzyme activity. For example, research indicates that halogenated benzoic acids can influence the activity of specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation .

Case Studies

- Cancer Research : A study investigated the effects of halogenated benzoic acids on tumor cells, demonstrating that these compounds could inhibit cell proliferation through apoptosis induction .

- Anti-inflammatory Activity : Another research highlighted the anti-inflammatory properties of similar compounds, suggesting that this compound may also exhibit such effects by inhibiting pro-inflammatory cytokines .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C7H4BrFINO2 | Contains multiple halogens enhancing reactivity |

| 4-Amino-3-fluoro-5-iodobenzoic acid | C7H6FINO2 | Lacks bromine; primarily used in synthetic applications |

| 2-Amino-5-fluorobenzoic acid | C7H6FNO2 | Lacks iodine; used in various chemical syntheses |

Q & A

Basic: What are the optimal synthetic routes for preparing 2-amino-4-bromo-3-fluoro-5-iodobenzoic acid?

Methodological Answer:

The synthesis typically involves sequential halogenation and amination steps. A benzoic acid precursor is first halogenated with bromine and iodine under controlled conditions (e.g., using N-bromosuccinimide or iodine monochloride) to achieve regioselective substitution. Fluorination is introduced via electrophilic aromatic substitution (e.g., using Selectfluor™). The amino group is added via catalytic hydrogenation of a nitro intermediate or through Buchwald-Hartwig amination. Key challenges include minimizing cross-reactivity between halogens and ensuring positional selectivity. Reaction conditions (temperature, solvent polarity, and catalyst choice) must be optimized to avoid undesired byproducts .

Advanced: How can competing reactivities of bromine, iodine, and fluorine substituents be managed during synthesis?

Methodological Answer:

The order of halogen introduction is critical due to differing electronic effects. Iodine, being a good leaving group, is typically introduced last to prevent displacement during subsequent steps. Bromination and fluorination are prioritized based on directing effects: fluorine’s strong electron-withdrawing nature can deactivate the ring, requiring careful use of activating groups (e.g., nitro) to facilitate later substitutions. Computational modeling (DFT calculations) aids in predicting regioselectivity. For example, iodine may be introduced via radical pathways to circumvent electronic deactivation .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: , , , and - HSQC to confirm substituent positions and amino group integration.

- Mass Spectrometry: High-resolution ESI-MS for molecular weight validation.

- X-ray Crystallography: To resolve steric effects from bulky halogens.

- HPLC-PDA: Purity assessment (>98%) using a C18 column with a water/acetonitrile gradient .

Advanced: How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The iodine substituent enables Suzuki-Miyaura or Ullmann couplings, but steric hindrance from adjacent bromine and fluorine may reduce catalytic efficiency. Electronic effects (e.g., fluorine’s -I effect) can activate or deactivate specific positions for further functionalization. Use of bulky ligands (e.g., SPhos) improves coupling yields. Kinetic studies under varying Pd catalyst systems (e.g., Pd(OAc) vs. PdCl) are recommended to identify optimal conditions .

Basic: What are the stability considerations for storage and handling?

Methodological Answer:

- Storage: Under inert gas (argon) at 2–8°C to prevent oxidative degradation of the amino group and halogen displacement.

- Light Sensitivity: Amber vials are required due to iodine’s photosensitivity.

- Moisture Control: Use desiccants to avoid hydrolysis of the carboxylic acid group .

Advanced: How can contradictions in reported biological activity data be resolved?

Methodological Answer:

Discrepancies may arise from impurities (e.g., residual catalysts) or solvent effects in bioassays. Implement orthogonal validation:

- Reproducibility Tests: Replicate studies using independently synthesized batches.

- Dose-Response Curves: Compare EC values across multiple cell lines.

- Metabolite Profiling: LC-MS to identify degradation products affecting activity .

Basic: What are its primary applications in medicinal chemistry research?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.